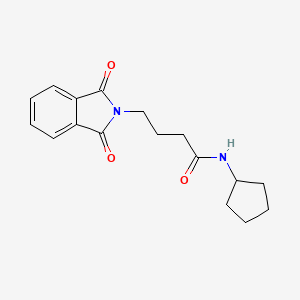
N-cyclopentyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to N-cyclopentyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide often involves cyclocondensation reactions, where Schiff bases react with chloroacetyl chloride in the presence of triethylamine, leading to the formation of butanamide derivatives with significant inhibitory activities (Mathew et al., 2015). These synthetic routes highlight the compound's complex nature and the intricacies involved in its formation.
Molecular Structure Analysis
The molecular structure of butanamide derivatives, including this compound, is often determined using spectral data and X-ray crystallography. For instance, the crystal structure of a closely related compound was elucidated through X-ray diffraction, providing insights into the compound's molecular geometry and confirming the reaction pathway (Ming-zhi et al., 2005).
Chemical Reactions and Properties
Butanamide derivatives engage in various chemical reactions that highlight their reactivity and functional capabilities. For example, the cyanamide moiety in similar compounds is utilized as a building block in the synthesis of nitrogen-containing heterocycles, showcasing a wide range of reactivities such as nucleophilic additions and cycloadditions (Larraufie et al., 2012).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are often determined through empirical studies involving X-ray diffraction and other analytical techniques.
Chemical Properties Analysis
The chemical properties, including stability, reactivity with other compounds, and potential for forming derivatives, are essential for assessing this compound's utility in chemical syntheses and potential applications. Studies such as those on the cyanamide moiety's reactivity provide valuable insights into these aspects (Larraufie et al., 2012).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(18-12-6-1-2-7-12)10-5-11-19-16(21)13-8-3-4-9-14(13)17(19)22/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKYHVURFFEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622215.png)


![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea](/img/structure/B5622253.png)
![2-[(3-phenylpropyl)(propyl)amino]ethanol](/img/structure/B5622275.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}propanamide](/img/structure/B5622290.png)
![(3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622309.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5622312.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5622318.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5622324.png)
![5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622335.png)
![N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide](/img/structure/B5622341.png)